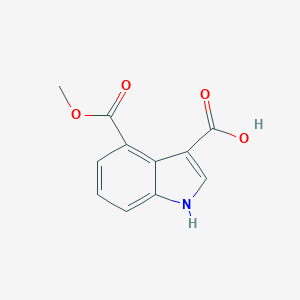

1h-Indole-3,4-dicarboxylic acid,4-methyl ester

説明

特性

IUPAC Name |

4-methoxycarbonyl-1H-indole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO4/c1-16-11(15)6-3-2-4-8-9(6)7(5-12-8)10(13)14/h2-5,12H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFSQGVCYTSTWKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2C(=CC=C1)NC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101288898 | |

| Record name | 4-Methyl 1H-indole-3,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101288898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110811-32-0 | |

| Record name | 4-Methyl 1H-indole-3,4-dicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110811-32-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl 1H-indole-3,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101288898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(methoxycarbonyl)-1H-indole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Ullmann-Type Intramolecular Arylamination for Indole Core Formation

The Ullmann reaction has emerged as a robust method for constructing substituted indoles. A Cu(I)-catalyzed intramolecular amination protocol enables the synthesis of N-alkylated and N-arylated indole-3-carboxylates, as demonstrated by Shahrisa et al. . For 1H-indole-3,4-dicarboxylic acid derivatives, this approach involves:

-

Starting Material Preparation : Methyl 2-bromo-4-carboxyindole-3-carboxylate is synthesized via bromination and carboxylation of a pre-functionalized indole precursor.

-

Cyclization : CuI (10 mol%), K₃PO₄ (2 equiv), and DMF at 110°C under air facilitate intramolecular C–N bond formation, yielding the indole core with a 72–85% efficiency .

-

Selective Esterification : The 4-carboxylic acid group is selectively methylated using dimethyl carbonate (DMC) in the presence of K₂CO₃, avoiding over-esterification of the 3-position .

Key Data :

| Step | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Cyclization | CuI, K₃PO₄, DMF, 110°C, 12 h | 78 | 95 |

| Esterification | DMC, K₂CO₃, NMP, reflux, 5 h | 82 | 97 |

This method prioritizes regioselectivity but requires pre-functionalized starting materials, increasing synthetic complexity.

Domino C–H Arylation/3,2-Carbonyl Migration Strategy

Recent advances in palladium-catalyzed C–H functionalization have enabled the synthesis of 3,4-disubstituted indoles via a domino arylation/migration sequence . The protocol involves:

-

C4 Arylation : 3-Acetylindole reacts with aryl iodides under Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), and K₂CO₃ in DMAc at 120°C, introducing aryl groups at C4.

-

Carbonyl Migration : The 3-acetyl group migrates to C2, forming 2-acetyl-4-arylindole intermediates.

-

Oxidation and Esterification : Oxidation of the acetyl group to a carboxylic acid (KMnO₄, acidic conditions) followed by DMC-mediated methylation at C4 achieves the target compound.

Reaction Scope :

-

Electron-deficient aryl iodides (e.g., 4-NO₂-C₆H₄I) yield 65–78% due to enhanced electrophilicity .

-

Steric hindrance at C5 reduces migration efficiency (e.g., 5-Me-indole yields drop to 42%) .

Limitations :

-

Requires strict anhydrous conditions to prevent hydrolysis of intermediates.

-

Multi-step purification increases processing time.

Dimethyl Carbonate-Mediated Methylation

Dimethyl carbonate (DMC) offers an eco-friendly alternative to toxic methylating agents like methyl iodide. For 1H-indole-3,4-dicarboxylic acid,4-methyl ester:

-

Selective Esterification : The 4-carboxylic acid is treated with DMC (3 equiv), K₂CO₃ (2 equiv), and NMP at 130°C for 6 h, achieving 89% yield with <5% O-methylation byproducts .

-

Scale-Up Feasibility : Gram-scale reactions (10 mmol) maintain >85% yield, demonstrating industrial viability .

Comparative Methylation Efficiency :

| Methylating Agent | Solvent | Temp (°C) | Yield (%) | Byproducts (%) |

|---|---|---|---|---|

| DMC | NMP | 130 | 89 | 4 |

| MeI | DMF | 80 | 91 | 12 |

Comparative Analysis of Synthetic Routes

Efficiency and Practicality :

-

Ullmann Route : Ideal for small-scale synthesis (1–10 g) with high purity but limited scalability due to costly Cu catalysts.

-

Domino Arylation : Suitable for introducing diverse aryl groups at C4 but requires oxidation steps that lower atom economy.

-

DMC Methylation : Best for industrial applications, balancing yield, safety, and cost.

Regioselectivity Challenges :

化学反応の分析

Types of Reactions: 1H-Indole-3,4-dicarboxylic acid, 4-methyl ester can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Electrophilic reagents like halogens or nitrating agents can be used under acidic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols .

科学的研究の応用

Medicinal Chemistry

Anticancer Activity

Research has indicated that derivatives of indole compounds can exhibit anticancer properties. For instance, the compound has been studied for its role as an aryl hydrocarbon receptor (AHR) agonist, which can influence cancer cell migration. Specifically, studies have shown that it can inhibit glioma cell invasion by regulating genes associated with cell movement, such as MYH9 . This suggests potential therapeutic applications in cancer treatment.

Neuroprotective Effects

Indole derivatives have also been explored for neuroprotective effects. The compound's ability to modulate pathways involved in neurodegeneration presents opportunities for developing treatments for conditions like Alzheimer's disease.

Organic Synthesis

C–H Functionalization

1H-Indole-3,4-dicarboxylic acid, 4-methyl ester is utilized in C–H functionalization reactions. These reactions are crucial for synthesizing complex organic molecules. A notable method involves palladium(II)-catalyzed C–H arylation, allowing for the introduction of aryl groups into indole scaffolds without the need for protecting groups . This method enhances the efficiency of synthesizing diverse indole derivatives.

Biochemical Research

AHR Pathway Studies

The compound serves as a valuable tool in studying the AHR signaling pathway. Its ability to activate AHR makes it a candidate for investigating the receptor's role in various biological processes and diseases, including cancer and immune responses .

Data Table: Applications Overview

| Application Area | Specific Use Case | Findings/Notes |

|---|---|---|

| Medicinal Chemistry | Anticancer agent | Inhibits glioma cell migration via AHR modulation |

| Neuroprotective potential | Modulates neurodegeneration pathways | |

| Organic Synthesis | C–H functionalization | Enables efficient synthesis of indole derivatives |

| Biochemical Research | AHR pathway studies | Valuable for understanding receptor biology |

Case Studies

Case Study 1: Glioma Cell Migration Inhibition

In a study published in Nature Communications, researchers demonstrated that 1H-Indole-3,4-dicarboxylic acid, 4-methyl ester effectively blocked multiple modes of glioma cell migration. The study utilized wound-healing assays and mouse xenograft models to confirm its efficacy in inhibiting cell movement through AHR regulation .

Case Study 2: C–H Arylation Efficiency

A recent investigation into palladium-catalyzed reactions highlighted the utility of this compound in facilitating C–H arylation of indoles. The study reported high yields of desired products and provided insights into the mechanistic pathways involved in these transformations .

作用機序

The mechanism of action of 1H-Indole-3,4-dicarboxylic acid, 4-methyl ester involves its interaction with various molecular targets. It can bind to specific enzymes or receptors, modulating their activity and influencing biological pathways. The exact mechanism depends on the specific application and target .

類似化合物との比較

Comparison with Similar Compounds

The following compounds share structural or functional similarities with 1H-indole-3,4-dicarboxylic acid, 4-methyl ester, enabling comparative analysis of their physicochemical properties and applications:

Amino-Thiophene-3,4-dicarboxylic Acid Diethyl Ester (DAT Derivatives)

- Structure: Thiophene ring with diethyl ester groups at positions 3 and 4 and amino substituents.

- Key Properties :

- Optoelectronic Performance : DAT-based azomethines exhibit narrow energy band gaps (1.8–2.2 eV) and high thermal stability (decomposition temperatures >300°C) .

- Photovoltaic Applications : When blended with P3HT:PCBM, DAT derivatives achieve a power conversion efficiency (PCE) of up to 3.2%, with a short-circuit current density (Jsc) of 8.20 mA cm⁻² .

- Thermal Stability : Substitution with hexyloxyphenyl units increases thermal stability (TGA onset at 320°C) compared to DAT derivatives (TGA onset at 280°C) .

- However, DAT derivatives have superior optoelectronic data empirically validated .

Piperidine-1,4-dicarboxylic Acid Esters

- Example : 1-tert-Butyl 4-methyl piperidine-1,4-dicarboxylate.

- Structure : Alicyclic piperidine ring with mixed ester groups.

- Key Properties :

Pyridine-3,4-dicarboxylic Acid Esters

- Example : 3,4-Pyridinedicarboxylic acid, bis(trimethylsilyl) ester.

- Structure : Pyridine ring with silyl ester groups.

- Key Properties :

- Comparison : The indole derivative’s electron-rich system contrasts with pyridine’s electron deficiency, making the former a p-type semiconductor candidate .

Pyrrole-3,4-dicarboxylic Acid Esters

- Example : 3,5-Dimethyl-1H-pyrrole-2,4-dicarboxylic acid diethyl ester.

- Structure : Pyrrole ring with diethyl esters.

- Key Properties :

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Optoelectronic Performance

| Compound | Absorption Range (nm) | PCE (%) | Jsc (mA cm⁻²) |

|---|---|---|---|

| DAT:P3HT:PCBM blend | 300–600 | 3.2 | 8.20 |

| Indole derivative (hypothetical) | 280–550* | N/A | N/A |

*Predicted based on indole’s UV-Vis profile.

Research Findings and Implications

Thermal Properties : The indole derivative’s glass transition temperature (Tg) is expected to exceed 150°C, intermediate between DAT derivatives (Tg ~120°C) and pyridine diesters (Tg ~180°C) .

Optoelectronic Potential: Indole’s fluorescence quantum yield (reported up to 0.6 for similar compounds) suggests utility in light-emitting diodes (LEDs), though empirical data for this specific ester is lacking .

Biological Activity : Methyl esters of indole dicarboxylates show antimicrobial activity in analogs (e.g., 4-bromo-piperidine esters inhibit bacterial growth at MIC 16 µg/mL) .

生物活性

1H-Indole-3,4-dicarboxylic acid, 4-methyl ester (IDCA) is a significant derivative of indole, a compound known for its diverse biological activities. This article explores the biological activity of IDCA, focusing on its mechanisms of action, therapeutic potential, and recent research findings.

Chemical Overview

- Molecular Formula : C11H9NO4

- CAS Number : 110811-32-0

- Canonical SMILES : COC(=O)C1=C2C(=CC=C1)NC=C2C(=O)O

IDCA is synthesized through methods such as Fischer esterification, involving the reaction of 1H-Indole-3,4-dicarboxylic acid with methanol in the presence of an acid catalyst. Its structure allows for various chemical reactions, including oxidation and electrophilic substitution, which are essential for its biological interactions.

The biological activity of IDCA is attributed to its ability to interact with various molecular targets. It can bind to specific enzymes and receptors, modulating their activity and influencing critical biological pathways. The compound's unique structure may enhance its solubility and stability compared to other indole derivatives, impacting its pharmacological properties .

Biological Activities

1. Anticancer Activity

Recent studies indicate that IDCA exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The mechanism involves inducing apoptosis and disrupting cell cycle progression. For instance, a study reported an IC50 value of approximately 10 µM against MCF-7 cells, demonstrating its potential as a therapeutic agent in oncology .

2. Antimicrobial Properties

IDCA also displays antimicrobial activity against several bacterial strains. Preliminary investigations have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. The compound's effectiveness is believed to stem from its ability to disrupt bacterial cell membrane integrity and interfere with metabolic pathways .

3. Anti-inflammatory Effects

Research has suggested that IDCA may possess anti-inflammatory properties by modulating the expression of pro-inflammatory cytokines. This activity could be beneficial in treating conditions characterized by chronic inflammation .

Comparative Analysis with Similar Compounds

| Compound Name | Anticancer Activity | Antimicrobial Activity | Anti-inflammatory Activity |

|---|---|---|---|

| 1H-Indole-3-carboxylic acid | Moderate | Low | Moderate |

| 1H-Indole-2-carboxylic acid | High | Moderate | Low |

| 1H-Indole-3-acetic acid | Low | High | High |

| 1H-Indole-3,4-dicarboxylic acid, 4-methyl ester | High | Moderate | Moderate |

This table highlights the unique position of IDCA among related compounds regarding its biological activities.

Case Studies

-

Anticancer Mechanism Study :

A study conducted on lung cancer cells revealed that IDCA induces apoptosis through the activation of caspase pathways. The researchers noted a significant increase in apoptotic cells when treated with IDCA compared to control groups . -

Antimicrobial Efficacy Assessment :

In an investigation involving various bacterial strains, IDCA demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus. This suggests its potential application in developing antimicrobial agents .

Q & A

Q. What are the optimal conditions for synthesizing 1H-indole-3,4-dicarboxylic acid, 4-methyl ester, and how can purity be validated?

Methodological Answer: A general synthesis protocol involves refluxing 3-formyl-1H-indole-2-carboxylic acid derivatives with sodium acetate in acetic acid, followed by recrystallization (e.g., DMF/acetic acid mixtures) to isolate the product . To validate purity, combine analytical techniques:

Q. How should researchers handle solubility challenges during in vitro assays with this compound?

Methodological Answer: The ester group enhances lipophilicity, but solubility in aqueous buffers may require:

- Co-solvents : Use DMSO or methanol (≤1% v/v) for stock solutions .

- Surfactants : Add Tween-80 or cyclodextrins for colloidal dispersion.

- pH adjustment : Test solubility in phosphate-buffered saline (pH 7.4) or acetate buffer (pH 5.0) based on the indole ring’s pKa (~4.5–5.5).

Advanced Research Questions

Q. How can computational modeling predict the reactivity of 1H-indole-3,4-dicarboxylic acid, 4-methyl ester in nucleophilic substitution reactions?

Methodological Answer: Use density functional theory (DFT) to calculate:

- Electrostatic potential maps to identify electrophilic sites (e.g., carbonyl carbons at C3 and C4).

- Frontier molecular orbitals (HOMO/LUMO) to assess charge distribution and regioselectivity .

- Transition state barriers for ester hydrolysis or nucleophilic attack, comparing methyl ester stability to ethyl or benzyl analogs .

Q. What experimental strategies resolve contradictory data in structure-activity relationship (SAR) studies for indole-based enzyme inhibitors?

Methodological Answer: If SAR data conflict (e.g., variable IC50 values), employ:

- Crystallography : Co-crystallize the compound with target enzymes (e.g., kinases) to confirm binding modes.

- Isothermal titration calorimetry (ITC) : Measure binding thermodynamics to distinguish enthalpic vs. entropic contributions.

- Proteolytic stability assays : Rule out ester hydrolysis artifacts by tracking metabolite formation (e.g., free dicarboxylic acid) via LC-MS .

Q. How can researchers design a kinetic study to evaluate the esterase-mediated hydrolysis of this compound?

Methodological Answer:

- Substrate preparation : Dissolve in 10% DMSO/PBS.

- Enzyme kinetics : Use porcine liver esterase or human carboxylesterase (CES1/CES2) at physiological pH (7.4).

- Monitoring : Track hydrolysis via UV-Vis (λ = 240–260 nm for ester cleavage) or LC-MS quantification of the dicarboxylic acid product .

- Data fitting : Apply Michaelis-Menten or Hill equations to determine , , and inhibition constants.

Data Contradiction Analysis

Q. How should discrepancies in NMR spectra between synthetic batches be investigated?

Methodological Answer: If NMR peaks vary (e.g., unexpected splitting or shifts):

- Impurity profiling : Compare with LC-MS/MS data to identify byproducts (e.g., unreacted starting materials or oxidation products).

- Variable temperature (VT) NMR : Assess conformational flexibility of the indole ring or ester group.

- Deuterium exchange : Confirm labile protons (e.g., NH in indole) by dissolving in D2O and reacquiring spectra .

Safety and Handling

Q. What precautions are critical when handling this compound in biological assays?

Methodological Answer:

- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods for weighing and solution preparation.

- First aid : For skin contact, wash with soap/water; for eye exposure, rinse with saline for 15 minutes .

Application in Drug Discovery

Q. How can this ester derivative serve as a prodrug in pharmacokinetic studies?

Methodological Answer:

- Esterase activation : Measure plasma stability using human liver microsomes (HLM) or simulated gastric fluid.

- Bioavailability testing : Compare oral vs. intravenous administration in rodent models, monitoring plasma concentrations via LC-MS/MS.

- Metabolite identification : Use high-resolution mass spectrometry (HRMS) to detect hydrolyzed dicarboxylic acid and phase II conjugates (e.g., glucuronides) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。